3-Amino-4-butylamino-benzenesulfonamide
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Overview
Description
3-Amino-4-butylamino-benzenesulfonamide is an organic compound with the molecular formula C10H17N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of amino and butylamino groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-butylamino-benzenesulfonamide typically involves the following steps:
Nitration: The starting material, benzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is further alkylated with butylamine under controlled conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-butylamino-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form more simplified amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, nitroso derivatives, and simplified amine compounds .
Scientific Research Applications
3-Amino-4-butylamino-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-butylamino-benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in apoptosis (programmed cell death) of cancer cells . The compound binds to the active site of CA IX, preventing its normal function and leading to the accumulation of acidic byproducts within the cell .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-butylamino-benzenesulfonamide
- 3-Amino-4-methylamino-benzenesulfonamide
- 3-Amino-4-ethylamino-benzenesulfonamide
Uniqueness
3-Amino-4-butylamino-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX with high potency makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-amino-4-(butylamino)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-2-3-6-13-10-5-4-8(7-9(10)11)16(12,14)15/h4-5,7,13H,2-3,6,11H2,1H3,(H2,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQATVLNDHSIGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391146 |
Source
|
Record name | 3-Amino-4-butylamino-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-51-1 |
Source
|
Record name | 3-Amino-4-butylamino-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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